N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-19-7-2-3-11(15(19)22)14(21)18-16-17-12-6-8-20(9-13(12)25-16)26(23,24)10-4-5-10/h2-3,7,10H,4-6,8-9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHELIWPZYIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydrothiazolo core and a dihydropyridine moiety. Its molecular formula is with a molecular weight of 431.5 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research involving human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that related compounds can inhibit cell proliferation effectively. The MTT assay was utilized to evaluate cell viability and cytotoxicity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as EGFR tyrosine kinase. This interaction can inhibit downstream signaling pathways that promote tumor growth .
Other Pharmacological Activities
The compound's structural components imply potential activities beyond anticancer effects. Similar compounds have been studied for:
- Antimicrobial Activity : Compounds with a thiazolo-pyridine framework have shown efficacy against various bacterial and fungal strains. The presence of sulfonyl groups enhances their ability to penetrate microbial membranes .
- Anti-inflammatory Effects : Some derivatives are being explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
A notable study highlighted the synthesis and evaluation of similar thiazolo-pyridine derivatives for their biological activity. In vitro assays demonstrated that modifications in the molecular structure significantly influenced the biological efficacy against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Assay Method | Key Findings |
|---|---|---|---|
| Anticancer | N-benzyl derivatives | MTT Assay | Inhibition of HT29 and DU145 cell lines |
| Antimicrobial | Thiazolo-pyridine derivatives | Disc Diffusion | Effective against E. coli and S. aureus |
| Anti-inflammatory | Sulfonamide derivatives | In Vivo Models | Reduced inflammation in animal models |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates purified?
Answer:
The synthesis involves multi-step coupling and deprotection reactions. Key steps include:
- Coupling reactions : Reacting acid adduct salts (e.g., formula VI-I) with ethyl ester hydrochlorides (e.g., formula IX) using bases like DBU or triethylamine to form intermediates (e.g., formula X) .
- Deprotection : Removal of protective groups (e.g., C2-C7 alkoxycarbonyl) to generate reactive amines.
- Final coupling : Reaction with heterocyclic carboxylic acid derivatives (e.g., formula XII) under basic conditions.
Purification : Intermediates are isolated via column chromatography (e.g., using PE:EA = 8:1) or recrystallization (e.g., ethanol) .
Basic: Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : Critical for confirming regiochemistry (e.g., distinguishing tetrahydrothiazolo-pyridine ring protons) and monitoring reaction progress (e.g., disappearance of starting material peaks) .
- Mass spectrometry (MS) : ESI-MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Ensures ≥98% purity for intermediates and final products, with mobile phases optimized for polar heterocycles .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Answer:
- Base selection : Strong bases like DBU or NaH enhance nucleophilicity of amine intermediates, but may promote side reactions (e.g., sulfonyl group hydrolysis). Comparative studies using K2CO3 or Et3N are recommended to balance reactivity and selectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl-containing intermediates, but may require post-reaction extraction to remove residual solvent .
- Temperature control : Lower temperatures (0–25°C) mitigate exothermic side reactions during cyclopropane sulfonyl group activation .
Advanced: How should researchers address contradictions in reported byproduct profiles during synthesis?
Answer:
- Mechanistic analysis : Byproducts often arise from competing nucleophilic attacks (e.g., on the sulfonyl vs. carbonyl groups). DFT calculations or isotopic labeling can identify reaction pathways .
- Condition screening : Systematic variation of bases (e.g., replacing DBU with LiHMDS) and reaction times can suppress undesired pathways .
- In-situ monitoring : Real-time techniques like FT-IR or Raman spectroscopy track intermediate stability and byproduct formation .
Basic: What strategies mitigate hygroscopicity in intermediates during synthesis?
Answer:
- Salt formation : Acid adduct salts (e.g., hydrochloride salts) reduce hygroscopicity and improve crystallinity .
- Inert atmosphere : Handling intermediates under N2 or Ar prevents moisture absorption during coupling reactions .
- Lyophilization : Freeze-drying amorphous intermediates enhances stability for long-term storage .
Advanced: How can computational modeling guide structural modifications for enhanced bioactivity?
Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the tetrahydrothiazolo-pyridine core and target proteins (e.g., kinases) .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropylsulfonyl vs. methyl groups) with activity data to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the dihydropyridine ring in physiological conditions .
Basic: What solvents are optimal for resolving solubility challenges during purification?
Answer:
- Polar aprotic mixtures : DMF/CHCl3 (3:1) solubilizes sulfonamide intermediates while minimizing decomposition .
- Gradient systems : Ethyl acetate/hexane gradients resolve closely eluting impurities in column chromatography .
- Recrystallization : Ethanol/water mixtures (9:1) achieve high-purity crystals for X-ray diffraction analysis .
Advanced: What experimental designs address low reproducibility in multi-step syntheses?
Answer:
- DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., stoichiometry, temperature) across sequential steps .
- Process analytical technology (PAT) : In-line NMR or mass spectrometry monitors reaction progression and intermediate quality .
- Robustness testing : Stress studies (e.g., thermal, pH) identify critical parameters affecting yield and purity .
Advanced: How is biological activity assessed for structural analogs of this compound?
Answer:
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) quantify IC50 values using fluorescence-based substrates .
- Cellular models : Evaluate cytotoxicity and target engagement in disease-relevant cell lines (e.g., cancer or inflammatory models) .
- Metabolic stability : Liver microsome assays predict pharmacokinetic profiles, guiding further structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
